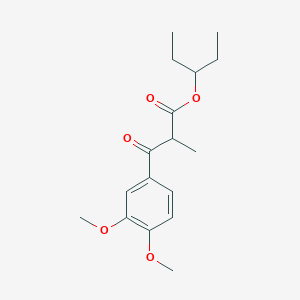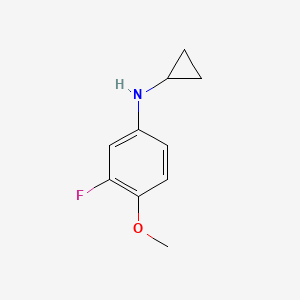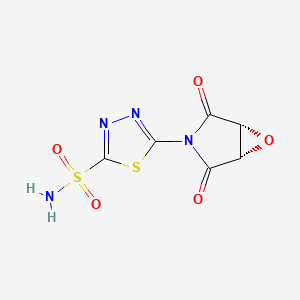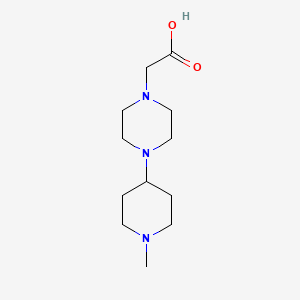
Primaquine-d3 Diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Primaquine-d3 Diphosphate is a deuterated form of Primaquine Diphosphate, an antimalarial drug primarily used to prevent relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. The deuterium substitution in this compound enhances its stability and pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Primaquine-d3 Diphosphate is synthesized through a multi-step process involving the introduction of deuterium atoms into the Primaquine molecule. The synthesis typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and verify the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions
Primaquine-d3 Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imine derivatives.
Reduction: Reduction reactions can convert the quinone-imine derivatives back to the original compound.
Substitution: Substitution reactions can occur at the amino and methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone-imine derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Primaquine-d3 Diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of antimalarial drugs.
Biology: Employed in studies investigating the metabolic pathways and mechanisms of action of antimalarial drugs.
Medicine: Used in clinical research to evaluate the pharmacokinetics and pharmacodynamics of deuterated antimalarial drugs.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of antimalarial treatments.
Mecanismo De Acción
The mechanism of action of Primaquine-d3 Diphosphate involves the generation of reactive oxygen species and interference with the electron transport chain in the malaria parasite. The compound targets the mitochondria of the parasite, disrupting its energy production and leading to its death. Additionally, this compound may bind to and alter the properties of protozoal DNA, further contributing to its antimalarial effects.
Comparación Con Compuestos Similares
Similar Compounds
Primaquine Diphosphate: The non-deuterated form of the compound, widely used in antimalarial treatments.
Chloroquine: Another antimalarial drug with a different mechanism of action, primarily targeting the blood stages of the parasite.
Mefloquine: An antimalarial drug used for both treatment and prevention of malaria, with a longer half-life compared to Primaquine.
Uniqueness
Primaquine-d3 Diphosphate is unique due to its deuterium substitution, which enhances its stability and pharmacokinetic properties. This makes it a valuable tool in research and clinical applications, providing insights into the metabolism and action of antimalarial drugs. The deuterated form also offers potential advantages in terms of reduced toxicity and improved efficacy compared to its non-deuterated counterpart.
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
262.36 g/mol |
Nombre IUPAC |
4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
Clave InChI |
INDBQLZJXZLFIT-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |
SMILES canónico |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)




![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)

![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
